molecular formula C4H11ClN2 B13853394 3,4-Diamino-1-butene Hydrochloride

3,4-Diamino-1-butene Hydrochloride

Cat. No.: B13853394
M. Wt: 122.60 g/mol
InChI Key: XQVQBNKVNNHPNN-UHFFFAOYSA-N
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Description

3,4-Diamino-1-butene Hydrochloride is a chemical compound with the molecular formula C4H10N2·HClThis compound is used as a building block in the synthesis of various pharmaceuticals, including antiglaucoma and anticancer drugs.

Preparation Methods

3,4-Diamino-1-butene Hydrochloride can be synthesized from 4-Tolylsulfonamide, a carbonic anhydrase inhibitor. The synthetic route involves the reaction of 4-Tolylsulfonamide with appropriate reagents under controlled conditions to yield this compound. Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,4-Diamino-1-butene Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,4-Diamino-1-butene Hydrochloride has several scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it is studied for its potential as a carbonic anhydrase inhibitor, which has implications in treating glaucoma and cancer. In medicine, it is used in the development of drugs targeting these conditions. In industry, it is used in the synthesis of various chemical intermediates.

Mechanism of Action

The mechanism of action of 3,4-Diamino-1-butene Hydrochloride involves its interaction with molecular targets such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can reduce intraocular pressure in glaucoma patients and inhibit the growth of cancer cells. The pathways involved include the inhibition of carbonic anhydrase activity, leading to decreased production of aqueous humor in the eye and reduced tumor cell proliferation.

Comparison with Similar Compounds

3,4-Diamino-1-butene Hydrochloride can be compared with similar compounds such as 3,4-Diamino-1-butene and 3,4-Diamino-1-butene Dihydrochloride. These compounds share similar chemical structures but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific inhibitory activity against carbonic anhydrase, making it particularly useful in the treatment of glaucoma and cancer .

Properties

Molecular Formula

C4H11ClN2

Molecular Weight

122.60 g/mol

IUPAC Name

but-3-ene-1,2-diamine;hydrochloride

InChI

InChI=1S/C4H10N2.ClH/c1-2-4(6)3-5;/h2,4H,1,3,5-6H2;1H

InChI Key

XQVQBNKVNNHPNN-UHFFFAOYSA-N

Canonical SMILES

C=CC(CN)N.Cl

Origin of Product

United States

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